3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide
Description
3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is a versatile organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol. This compound features a benzamide core with a chloro group at the 3-position, a hydroxy group at the 4-position, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group.
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUXBYRCNPIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Amidation: Reacting 3-chloro-4-hydroxybenzoic acid with pyridin-4-ylmethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Nucleophilic Substitution: Starting with 3-chloro-4-hydroxybenzoyl chloride and reacting it with pyridin-4-ylmethylamine under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro position with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous medium, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nucleophiles like sodium azide (NaN3), sodium iodide (NaI), polar aprotic solvents.
Major Products Formed:
Oxidation: 3-chloro-4-hydroxybenzoic acid.
Reduction: 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: 3-azido-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide, 3-iodo-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and tuberculosis. Its structure allows it to interact with specific molecular targets, modulating biological pathways critical in disease progression. For instance, studies have shown that derivatives of similar benzamide compounds exhibit anti-proliferative activity against cancer cell lines, suggesting that 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide may also possess similar properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors. It has been noted for its potential to inhibit kinase activity, which plays a crucial role in cell signaling pathways associated with tumor growth and metastasis .
Materials Science
Advanced Materials Development
The unique structural properties of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide make it a candidate for the development of advanced materials, such as polymers and nanomaterials. The incorporation of this compound into material matrices may enhance their mechanical properties or introduce new functionalities .
Biological Studies
Biomolecular Interactions
In biological research, the compound is utilized to study its interactions with various biomolecules. Understanding these interactions can provide insights into cellular processes and the compound's potential effects on living organisms. For example, its role in modulating enzyme activity is under investigation to explore its implications in metabolic processes .
Case Studies
-
Anti-Cancer Activity
In a study evaluating similar compounds, several derivatives showed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7). These findings underscore the potential of benzamide derivatives like 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide in cancer therapy . -
Enzyme Inhibition
Research on related sulfonamide compounds revealed their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The implications of such inhibition could extend to therapeutic strategies targeting tumor growth and survival .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological context and the specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity.
Comparison with Similar Compounds
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which influences its reactivity and biological activity. The presence of the hydroxy group enhances its solubility and potential for hydrogen bonding, while the pyridin-4-ylmethyl group provides a distinct electronic and steric environment.
This comprehensive overview highlights the significance of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Biological Activity
3-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data tables summarizing key findings.
Chemical Structure and Properties
The chemical structure of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide can be represented as follows:
This compound features a chlorinated aromatic ring and a pyridine moiety, which are critical for its biological activity.
The biological activity of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
1. Enzyme Inhibition:
The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
2. Receptor Modulation:
It has the potential to modulate the activity of cell surface receptors, impacting signaling pathways associated with cell growth and differentiation.
3. Gene Expression Influence:
Research indicates that this compound may affect gene expression related to apoptosis and cell proliferation, making it a candidate for anticancer therapies .
Antimicrobial Properties
Recent studies have shown that 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:
| Pathogen | MIC (µg/mL) | Comparison Control |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.13–0.255 | Vancomycin (0.5–1) |
| E. coli | 3.12–12.5 | Ciprofloxacin (2) |
These results suggest that the compound is more effective than standard antibiotics against certain strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown efficacy against human cancer cell lines such as Caco-2 and HCT-116, with significant inhibitory effects linked to its interaction with the phosphatidylinositol 3-kinase (PI3K) pathway:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 | 5.0 | PI3K inhibition |
| HCT-116 | 10.0 | Induction of apoptosis |
The ability to target key signaling pathways involved in tumor growth underscores its therapeutic potential .
Case Studies
Several case studies have documented the biological activities of 3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide:
-
Study on Antimicrobial Efficacy:
A comparative study demonstrated that the compound significantly inhibited the growth of MRSA compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent. -
Investigation into Anticancer Properties:
Research conducted on colorectal cancer models showed that treatment with this compound resulted in reduced tumor size and increased apoptosis rates, indicating a promising avenue for cancer therapy development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
